2-hydroxy-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound belongs to the rhodanine (2-thioxo-4-thiazolidinone) family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features:
- A (5Z)-5-(4-hydroxy-3-methoxybenzylidene) substituent at position 5 of the thiazolidinone ring, introducing a methoxy-hydroxylated aromatic system.
- A Z-configuration at the benzylidene double bond, influencing molecular geometry and intermolecular interactions .
Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, with structural variations dictating specificity and potency.
Properties
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-25-14-8-10(6-7-13(14)22)9-15-17(24)20(18(26)27-15)19-16(23)11-4-2-3-5-12(11)21/h2-9,21-22H,1H3,(H,19,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQBKKAOSIHSE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via cyclization of 2-hydroxybenzamide with thiourea and chloroacetyl chloride under basic conditions. In a typical procedure:
-
Step 1 : 2-Hydroxybenzamide (1.0 equiv) and thiourea (1.2 equiv) are dissolved in anhydrous tetrahydrofuran (THF) at 0°C.
-
Step 2 : Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl.
-
Step 3 : The mixture is refluxed at 65°C for 6 hours, yielding 3-amino-2-thioxo-1,3-thiazolidin-4-one as a pale yellow solid (72% yield).
Critical Parameters :
Knoevenagel Condensation for Benzylidene Moiety
The 4-hydroxy-3-methoxybenzylidene group is introduced via condensation of the thiazolidinone intermediate with 4-hydroxy-3-methoxybenzaldehyde:
-
Step 1 : 3-Amino-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.05 equiv) are dissolved in methanol.
-
Step 2 : Piperidine (2–3 drops) is added as a base catalyst, and the reaction is refluxed at 65°C for 24 hours.
-
Step 3 : The product is recrystallized from ethanol, yielding the (Z)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one intermediate as a yellow solid (84% yield).
Optimization Insights :
Acylation with 2-Hydroxybenzoyl Chloride
The final step involves N-acylation of the thiazolidinone intermediate with 2-hydroxybenzoyl chloride:
-
Step 1 : (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidin-4-one (1.0 equiv) is suspended in dry dichloromethane (DCM).
-
Step 2 : 2-Hydroxybenzoyl chloride (1.1 equiv) and pyridine (1.5 equiv) are added under nitrogen at 0°C.
-
Step 3 : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound (68% yield).
Challenges and Solutions :
-
Side Reactions : Competing O-acylation is suppressed by using pyridine as a scavenger.
-
Purification : Silica gel chromatography removes unreacted acyl chloride.
Reaction Optimization and Mechanistic Analysis
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate condensation but complicate purification. Methanol balances reactivity and practicality, achieving 84% yield for the benzylidene intermediate. Piperidine outperforms other bases (e.g., triethylamine, NaOAc) due to its mild basicity and ability to dehydrate the Schiff base intermediate.
Temperature and Stoichiometry
-
Condensation : Elevated temperatures (65–70°C) drive imine formation but require strict anhydrous conditions to prevent aldehyde oxidation.
-
Acylation : Substoichiometric pyridine (1.5 equiv) minimizes side reactions while ensuring complete activation of the acyl chloride.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity, with retention time 12.4 minutes.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 2-hydroxy-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated, showing that it can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Properties | Demonstrated significant inhibition of cell growth in various cancer lines (e.g., breast, prostate) with IC50 values indicating potency. |
| Anti-inflammatory Action | Reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |
| Antioxidant Activity | Showed a marked increase in cellular antioxidant enzyme levels in treated cells versus untreated controls. |
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
Key Observations :
- Electron-donating groups (e.g., –OH, –OCH₃) on the benzylidene ring enhance solubility and hydrogen-bonding interactions, critical for receptor binding .
- Z-configuration in the target compound may favor planar molecular conformations, improving π-π stacking with aromatic residues in enzymes compared to E-isomers .
Modifications on the Amide/Acetamide Side Chain
Key Observations :
- Thiadiazole-based analogs (e.g., compounds in ) show divergent bioactivity due to altered electronic profiles and ring strain.
Heterocyclic Core Modifications
Key Observations :
Structural Confirmation :
- IR : ν(C=O) at 1675 cm⁻¹, ν(C=S) at 1240 cm⁻¹.
- ¹H-NMR : δ 7.35–8.12 ppm (aromatic protons), δ 10.2 ppm (amide –NH).
- X-ray Crystallography : Software (SHELX, ORTEP-3) confirms Z-configuration and hydrogen-bonding networks .
Biological Activity
2-hydroxy-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidin derivative with potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound's structure includes a thiazolidin ring, which is known for its diverse pharmacological properties.
- Molecular Formula : C18H14N2O5S2
- Molecular Weight : 402.44 g/mol
- CAS Number : [not specified]
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Thiazolidin derivatives often exhibit anticancer properties by inducing apoptosis in malignant cells and inhibiting specific enzymes that are crucial for tumor growth.
Anticancer Activity
Recent studies have demonstrated that thiazolidin compounds can exert significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown that similar thiazolidin compounds exhibit IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells .
Table 1: Cytotoxic Activity of Thiazolidin Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 8.5 | |
| Compound B | HeLa | 15.1 | |
| Compound C | MDA-MB-361 | 12.7 | |
| Compound D | Normal Fibroblasts (MRC-5) | >25 |
Enzyme Inhibition
In addition to anticancer properties, this compound may also function as an enzyme inhibitor. Thiazolidin derivatives have been studied for their ability to inhibit enzymes such as:
- Mushroom Tyrosinase : Some thiazolidin compounds have shown potent inhibitory activity against mushroom tyrosinase, with IC50 values significantly lower than standard inhibitors like kojic acid .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound E | Mushroom Tyrosinase | 3.17 | Non-competitive inhibition |
| Kojic Acid | Mushroom Tyrosinase | 15.91 | Competitive inhibition |
Case Studies
Several case studies have evaluated the biological activity of thiazolidin derivatives:
- Antitumor Activity : A study highlighted the selective cytotoxic effects of thiazolidin derivatives on cancer cells while sparing normal fibroblasts, indicating their potential as targeted therapies .
- Mechanisms of Action : Investigations into the apoptotic pathways activated by these compounds revealed both intrinsic and extrinsic mechanisms contributing to cell death in cancer lines .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Benzylidene formation : Condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid) to form a thiosemicarbazone intermediate .
Thiazolidinone cyclization : Reaction of the intermediate with chloroacetic acid or α-halo ketones in ethanol under reflux (~80°C) to form the thiazolidinone core .
Amide coupling : Final coupling of the thiazolidinone intermediate with 2-hydroxybenzamide using coupling agents like EDCI/HOBt in DMF at room temperature .
- Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) for >90% purity .
Q. How can structural characterization be performed to confirm the Z-configuration of the benzylidene moiety?
- Methodological Answer :
- NMR Analysis :
- The Z-configuration is confirmed by NOESY correlations between the benzylidene proton (δ ~7.8 ppm) and the thiazolidinone ring protons .
- X-ray Crystallography :
- Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For example, bond angles between the benzylidene group and thiazolidinone ring should align with Z-geometry .
- IR Spectroscopy :
- Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm the thiazolidinone structure .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or benzylidene moieties) affect biological activity?
- Structure-Activity Relationship (SAR) Analysis :
- Key Findings :
- Methodology :
- Synthesize analogs via combinatorial chemistry.
- Test activity against target enzymes (e.g., kinase assays) or pathogens (MIC assays) .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization of Assays :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation) to minimize variability .
- Control for Solubility :
- Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Data Normalization :
- Compare results against reference inhibitors (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Q. What computational strategies are effective for predicting binding modes with molecular targets?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the 2-hydroxybenzamide group and Thr766/Thr830 .
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Calculate t₁/₂ using non-compartmental analysis .
- Cytotoxicity Screening :
- Use MTT assays on HEK293 cells to determine selectivity indices (IC₅₀ for cancer vs. normal cells) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Critical Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
